molecular formula C15H15N5O3S B11601639 2-{4-[(E)-{2-[(pyrimidin-2-ylsulfanyl)acetyl]hydrazinylidene}methyl]phenoxy}acetamide

2-{4-[(E)-{2-[(pyrimidin-2-ylsulfanyl)acetyl]hydrazinylidene}methyl]phenoxy}acetamide

Cat. No.: B11601639
M. Wt: 345.4 g/mol
InChI Key: VUSQHNNRCNLPGS-UFWORHAWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{4-[(E)-{[2-(PYRIMIDIN-2-YLSULFANYL)ACETAMIDO]IMINO}METHYL]PHENOXY}ACETAMIDE is a complex organic compound that features a pyrimidine moiety Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring

Preparation Methods

The synthesis of 2-{4-[(E)-{[2-(PYRIMIDIN-2-YLSULFANYL)ACETAMIDO]IMINO}METHYL]PHENOXY}ACETAMIDE involves several steps. One common synthetic route includes the reaction of 4-amino-N-(pyrimidin-2-yl)benzenesulfonamide with aryl aldehydes and benzil in the presence of ammonium acetate and dimethylamine using diethyl ammonium hydrogen sulfate as an ionic liquid under reflux conditions . This method allows for the efficient production of the target compound with high yield and purity.

Chemical Reactions Analysis

2-{4-[(E)-{[2-(PYRIMIDIN-2-YLSULFANYL)ACETAMIDO]IMINO}METHYL]PHENOXY}ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring, using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

2-{4-[(E)-{[2-(PYRIMIDIN-2-YLSULFANYL)ACETAMIDO]IMINO}METHYL]PHENOXY}ACETAMIDE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-{4-[(E)-{[2-(PYRIMIDIN-2-YLSULFANYL)ACETAMIDO]IMINO}METHYL]PHENOXY}ACETAMIDE involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing the catalytic reaction. This inhibition can lead to alterations in cellular processes, such as cell cycle progression and apoptosis induction .

Comparison with Similar Compounds

2-{4-[(E)-{[2-(PYRIMIDIN-2-YLSULFANYL)ACETAMIDO]IMINO}METHYL]PHENOXY}ACETAMIDE can be compared with other pyrimidine-based compounds, such as:

The uniqueness of 2-{4-[(E)-{[2-(PYRIMIDIN-2-YLSULFANYL)ACETAMIDO]IMINO}METHYL]PHENOXY}ACETAMIDE lies in its specific structural features and the combination of functional groups that confer its distinct chemical and biological properties.

Properties

Molecular Formula

C15H15N5O3S

Molecular Weight

345.4 g/mol

IUPAC Name

2-[4-[(E)-[(2-pyrimidin-2-ylsulfanylacetyl)hydrazinylidene]methyl]phenoxy]acetamide

InChI

InChI=1S/C15H15N5O3S/c16-13(21)9-23-12-4-2-11(3-5-12)8-19-20-14(22)10-24-15-17-6-1-7-18-15/h1-8H,9-10H2,(H2,16,21)(H,20,22)/b19-8+

InChI Key

VUSQHNNRCNLPGS-UFWORHAWSA-N

Isomeric SMILES

C1=CN=C(N=C1)SCC(=O)N/N=C/C2=CC=C(C=C2)OCC(=O)N

Canonical SMILES

C1=CN=C(N=C1)SCC(=O)NN=CC2=CC=C(C=C2)OCC(=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.